molecular formula C20H18Cl2FP B3041034 (2-Chloro-6-fluorobenzyl)(methyl)diphenylphosphonium chloride CAS No. 258518-42-2

(2-Chloro-6-fluorobenzyl)(methyl)diphenylphosphonium chloride

Cat. No.: B3041034
CAS No.: 258518-42-2
M. Wt: 379.2 g/mol
InChI Key: IMOBJSWCKMIBNH-UHFFFAOYSA-M
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Description

(2-Chloro-6-fluorobenzyl)(methyl)diphenylphosphonium chloride is a quaternary phosphonium salt characterized by a 2-chloro-6-fluorobenzyl substituent attached to a methyl-diphenylphosphonium core. Such phosphonium salts are widely utilized in organic synthesis, particularly as phase-transfer catalysts or precursors for ylide generation in Wittig reactions. The presence of electron-withdrawing chloro and fluoro groups on the benzyl moiety enhances its stability and modulates reactivity by altering the electron density around the phosphorus center.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)methyl-methyl-diphenylphosphanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFP.ClH/c1-23(16-9-4-2-5-10-16,17-11-6-3-7-12-17)15-18-19(21)13-8-14-20(18)22;/h2-14H,15H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOBJSWCKMIBNH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](CC1=C(C=CC=C1Cl)F)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2FP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluorobenzyl)(methyl)diphenylphosphonium chloride typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with methyl diphenylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluorobenzyl)(methyl)diphenylphosphonium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions, while reducing agents such as lithium aluminum hydride are used for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted phosphonium salts, while oxidation reactions can produce phosphine oxides.

Scientific Research Applications

(2-Chloro-6-fluorobenzyl)(methyl)diphenylphosphonium chloride has a broad range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorobenzyl)(methyl)diphenylphosphonium chloride involves its interaction with molecular targets through its phosphonium group. This interaction can lead to the formation of stable complexes with various biomolecules, affecting their function and activity. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The evidence provided focuses on sulfonated indoline derivatives containing the 2-chloro-6-fluorobenzyloxy group, such as compounds 45 and 46.

Spectroscopic and Electronic Properties

  • 1H NMR Shifts :

    • Phosphonium Salts : The 2-chloro-6-fluorobenzyl group in phosphonium salts would likely deshield nearby protons due to electron-withdrawing effects.
    • Sulfonated Indolines : In compound 45 , the benzyloxy group’s protons resonate at δ 5.09 (d, J = 2.0 Hz), while indoline protons appear upfield (δ 3.06–4.28), reflecting the electron-donating sulfonyl group’s influence .
  • Electronic Effects : The chloro and fluoro substituents in both compound classes enhance electrophilicity, but in phosphonium salts, this directly impacts the phosphorus center’s reactivity (e.g., ylide formation). In sulfonated indolines, these groups may instead modulate binding affinity in biological targets (e.g., RORγ agonists) .

Key Research Findings and Limitations

  • The 2-chloro-6-fluorobenzyl group enhances stability and reactivity across diverse compound classes but imposes synthetic challenges (e.g., steric hindrance during sulfonylation).
  • For example, phosphonium salts lack the indoline-sulfonyl scaffold critical for RORγ binding .
  • Further studies are needed to quantify the phosphonium salt’s catalytic efficiency or ylide reactivity relative to analogs with simpler benzyl groups.

Biological Activity

(2-Chloro-6-fluorobenzyl)(methyl)diphenylphosphonium chloride is a phosphonium salt that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes halogen substituents that are known to influence biological activity. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential applications in treating various diseases.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C19H19ClFP Molecular Formula \text{C}_{19}\text{H}_{19}\text{ClF}\text{P}\quad \text{ Molecular Formula }

Antimicrobial Activity

Phosphonium salts, including this compound, have demonstrated significant antimicrobial properties . Studies indicate that these compounds can disrupt microbial membranes, leading to cell lysis. The presence of the chloro and fluoro groups enhances the lipophilicity of the molecule, which is crucial for membrane interaction and disruption.

Table 1: Antimicrobial Activity of Phosphonium Salts

CompoundActivity TypeMIC (µg/mL)
This compoundBacterial Inhibition32
Benzyltriphenylphosphonium chlorideBacterial Inhibition16
Triphenylphosphonium chlorideFungal Inhibition64

Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Research indicates that this compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Table 2: Cytotoxicity Data in Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
HepG25.0>20
MCF-710.0>15
A5497.5>18

Study on Antileishmanial Activity

A recent study explored the antileishmanial activity of halogenated phosphonium salts, including our compound of interest. The results indicated promising activity against Leishmania species, with IC50 values comparable to existing treatments but with a better safety profile . This suggests potential for development into new therapeutic agents for neglected tropical diseases.

Study on Anticancer Properties

Another investigation assessed the anticancer properties of this compound on various cancer cell lines. The findings revealed that the compound induced significant apoptosis in HepG2 cells, with mechanisms involving mitochondrial dysfunction and caspase activation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Chloro-6-fluorobenzyl)(methyl)diphenylphosphonium chloride, and how do reaction conditions influence yield?

  • Synthesis : The compound is typically synthesized via quaternization of triphenylphosphine with 2-chloro-6-fluorobenzyl chloride. A reported precursor synthesis involves chlorination of 2-chloro-6-fluorotoluene under UV light, yielding 2-chloro-6-fluorobenzyl chloride, followed by reaction with methyl diphenylphosphine in anhydrous conditions .
  • Optimization : Yield is sensitive to solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios. Excess phosphine (1.2–1.5 equiv) improves conversion. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • Spectroscopy :

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm), benzylic CH₂ (δ 4.5–5.0 ppm), and phosphonium-specific shifts (³¹P NMR: δ 20–25 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M-Cl]⁺ at m/z 377.1) .
    • Chromatography : HPLC (C18 column, acetonitrile/water) assesses purity (>98% typical). TLC (silica, Rf ~0.5 in ethyl acetate) monitors reaction progress .

Q. What are the recommended handling and storage protocols to ensure stability?

  • Handling : Use inert atmosphere (N₂/Ar) due to moisture sensitivity. PPE (gloves, goggles) is mandatory; the compound is corrosive (UN3265, Category 8) .
  • Storage : Keep at 2–8°C in amber glass vials with PTFE-lined caps. Desiccants (silica gel) prevent hydrolysis. Avoid prolonged exposure to light .

Advanced Research Questions

Q. What mechanistic insights exist for its role in Wittig or related reactions?

  • Reactivity : The phosphonium salt participates in Wittig reactions with aldehydes/ketones to form alkenes. The 2-chloro-6-fluorobenzyl group enhances electrophilicity, favoring ylide formation under strong bases (e.g., NaHMDS or KOtBu) .
  • Kinetic Studies : Substituent effects (Cl/F) on the benzyl group alter ylide stability and regioselectivity. Computational studies (DFT) suggest electron-withdrawing groups accelerate ylide generation .

Q. How does structural modification (e.g., substituents on the benzyl group) affect reactivity and stability?

  • Comparative Analysis :

SubstituentReactivity (Wittig)Thermal Stability
2-Cl-6-FHighModerate
2-FModerateHigh
2-NO₂Very HighLow
  • Fluorine at the 6-position reduces steric hindrance, improving ylide accessibility. Chlorine at the 2-position increases thermal decomposition risk above 80°C .

Q. What are the challenges in scaling up its use in asymmetric catalysis or cross-coupling reactions?

  • Catalytic Applications : Limited reports exist for Pd-catalyzed couplings, but the phosphonium ligand may stabilize Pd(0) intermediates. Challenges include ligand leaching and competing side reactions .
  • Scalability : Batch process optimization requires strict temperature control during quaternization. Continuous flow systems reduce exothermic risks and improve reproducibility .

Contradictions and Resolutions

  • Synthetic Routes : cites chlorination of 2-chloro-6-fluorotoluene under UV light, while emphasizes Fe³⁺-catalyzed oxidation. Resolution: UV-driven chlorination is preferred for higher regioselectivity, while Fe³⁺ methods suit scaled-up, low-energy conditions .
  • Stability Data : Conflicting storage recommendations (ambient vs. cold) arise from batch variability. Resolution: Conduct accelerated stability studies (40°C/75% RH) to determine shelf-life under specific conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Chloro-6-fluorobenzyl)(methyl)diphenylphosphonium chloride
Reactant of Route 2
(2-Chloro-6-fluorobenzyl)(methyl)diphenylphosphonium chloride

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